Ethyl 3-chlorotetrafluoropropionate
Description
Ethyl 3-chlorotetrafluoropropionate is an organofluorine compound with the molecular formula C5H5ClF4O2. It is known for its unique chemical properties due to the presence of both chlorine and fluorine atoms in its structure . This compound is used in various chemical reactions and has applications in different scientific fields.
Properties
IUPAC Name |
ethyl 3-chloro-2,2,3,3-tetrafluoropropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClF4O2/c1-2-12-3(11)4(7,8)5(6,9)10/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLDISGAMTZLRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(F)(F)Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClF4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382113 | |
| Record name | Ethyl 3-chlorotetrafluoropropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24482-88-0 | |
| Record name | Ethyl 3-chlorotetrafluoropropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382113 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-chlorotetrafluoropropionate can be synthesized through multiple routes. One common method involves the reaction of ethanol with 1,1,3-trichloro-2,2,3,3-tetrafluoropropane in the presence of a phosphate catalyst . The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction conditions helps in achieving efficient production with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-chlorotetrafluoropropionate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction: The compound can be reduced to form ethyl 3-tetrafluoropropionate.
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols are commonly used under mild to moderate conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
Nucleophilic Substitution: Products include ethyl 3-hydroxytetrafluoropropionate, ethyl 3-aminotetrafluoropropionate, and ethyl 3-mercaptotetrafluoropropionate.
Reduction: The major product is ethyl 3-tetrafluoropropionate.
Oxidation: Products include ethyl 3-chlorotetrafluoropropanoic acid and other oxidized derivatives.
Scientific Research Applications
Ethyl 3-chlorotetrafluoropropionate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of ethyl 3-chlorotetrafluoropropionate involves its interaction with various molecular targets. The presence of chlorine and fluorine atoms allows it to participate in specific chemical reactions, influencing biological pathways and molecular interactions. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-chloropropionate
- Ethyl 3-fluoropropionate
- Ethyl 3-bromotetrafluoropropionate
Uniqueness
Ethyl 3-chlorotetrafluoropropionate is unique due to the simultaneous presence of chlorine and multiple fluorine atoms, which imparts distinct chemical properties. This makes it more reactive in certain nucleophilic substitution reactions compared to its analogs with fewer halogen atoms .
Biological Activity
Ethyl 3-chlorotetrafluoropropionate (CAS Number: 24482-88-0) is a fluorinated compound with significant applications in various fields, including pharmaceuticals and agrochemicals. This article delves into its biological activities, synthesis, and relevant case studies, providing a comprehensive overview based on diverse sources.
- Molecular Formula : CHClFO
- Molecular Weight : 208.54 g/mol
- Structure : The compound features a tetrafluoropropionate backbone with a chlorine substituent, influencing its reactivity and biological interactions.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. Its mechanism of action primarily involves the inhibition of bacterial topoisomerases, which are essential for DNA replication and repair processes.
- Inhibition of Topoisomerases : The compound has been shown to inhibit type II bacterial topoisomerases, including DNA gyrase and topoisomerase IV. This inhibition leads to the trapping of protein-DNA complexes, resulting in DNA damage and subsequent cell death mechanisms .
Case Studies
- Antibacterial Activity : A study tested this compound against several pathogens, including Staphylococcus aureus, Pseudomonas aeruginosa, and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values indicated strong antibacterial activity comparable to established antibiotics .
- Synergistic Effects : In combination therapies, this compound demonstrated enhanced efficacy when paired with other antimicrobial agents, suggesting potential for use in multi-drug regimens .
Research Findings
A comprehensive review of literature reveals that this compound exhibits:
- Broad-spectrum Antimicrobial Activity : Effective against both Gram-positive and Gram-negative bacteria.
- Potential as an Anticancer Agent : Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines through similar mechanisms to its antibacterial activity .
Summary Table of Biological Activities
| Activity Type | Pathogen/Cell Line | MIC (µM) | Mechanism of Action |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | 0.324 | Inhibition of DNA gyrase |
| Antibacterial | Escherichia coli | 0.013 | Inhibition of topoisomerase IV |
| Anticancer | Various Cancer Cell Lines | TBD | Induction of apoptosis |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
